Nopyl acetate
Overview
Description
Nopyl acetate is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation Products Identification : Nopyl acetate, when oxidized by acidic aqueous chromic anhydride, produces several compounds, including 4-(1-methyl-1-hydroxy-ethyl)-1-cyclohexene-1-ethanolacetate and 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1 ethanol. Other products from this reaction, identified via GC-MS, include 2,3-epoxynopyl acetate and its isomers, suggesting a reaction mechanism involving ring cleavage and hydration (Chen Jin-zhu & Xiao Zhuan-quan, 2006).
Synthesis Catalyzed by Superacid : The synthesis of Nopyl acetate via esterification of nopol and acetic acid can be catalyzed by the solid superacid SO2-4/ZrO2-TiO2 under microwave irradiation. Optimal conditions for this process include specific temperatures, times, microwave power, catalyst types, and dosages, yielding an 81.3% yield of Nopyl acetate (Li Chuan-tao, 2008).
Liquid-Liquid Equilibria Studies : Research on the liquid-liquid equilibria (LLE) of the water + acetic acid + nopol + nopyl acetate system has been conducted. The LLE data at various temperatures and pressures were correlated with the NRTL thermodynamic model, providing insights into the interaction parameters of these components (Juan M. González & A. Villa, 2015).
Kinetics of Nopyl Acetate Synthesis : The kinetics of nopyl acetate synthesis through the esterification of nopol with acetic acid, using sulfuric acid as a catalyst, has been studied. Variables such as temperature, catalyst concentration, and molar ratio significantly impact the reaction, providing insights into the equilibrium and reaction dynamics (Aída Luz Villa-Holguín & Eliana Paola Hurtado-Burbano, 2018).
Deamination of Nopylamine : Deamination of nopylamine hydrochloride leads to various products, including nopyl acetate. The study provides insights into the reaction mechanism, suggesting the formation of a diazonium ion that reacts via multiple pathways (R. J. Abraham et al., 1998).
Reaction with Paraformaldehyde : The reaction of nopyl acetate with paraformaldehyde in the presence of acetic anhydride and sodium acetate has been explored, leading to the formation of various adducts, including nopyl acetoacetate. This research contributes to understanding the chemical interactions and potential applications of these adducts (T. Kishimoto & Y. Matsubara, 1974).
properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOGHRWORTNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977235 | |
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nopyl acetate | |
CAS RN |
128-51-8, 6165-23-7 | |
Record name | Nopyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nopyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nopyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nopyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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